molecular formula C8H7Cl2F6N B5438815 6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B5438815
M. Wt: 302.04 g/mol
InChI Key: GNKANBMIUWGNED-UHFFFAOYSA-N
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Description

6,7-Dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[221]heptane is a synthetic organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F6N/c9-3-1-2-4(10)5(3)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKANBMIUWGNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1Cl)NC2(C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane typically involves a multi-step process starting from readily available precursors. One common method involves the cycloaddition reaction of a suitable diene with a dichlorinated and trifluoromethylated azabicyclic compound. The reaction conditions often require the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

6,7-Dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloro-2-azabicyclo[2.2.1]heptane: Lacks the trifluoromethyl groups, resulting in different reactivity and stability.

    3,3-Bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane:

    2-Azabicyclo[2.2.1]heptane: The parent compound without any substituents, used as a reference for studying the effects of different substituents.

Uniqueness

6,7-Dichloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane is unique due to the presence of both dichloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.

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